molecular formula C12H16N4O2S B6436244 N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide CAS No. 2549022-46-8

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Cat. No.: B6436244
CAS No.: 2549022-46-8
M. Wt: 280.35 g/mol
InChI Key: LHYYDVPTVVSZMY-UHFFFAOYSA-N
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Description

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is an organic compound with the molecular formula C12H16N4O2S. This compound is characterized by the presence of a cyanopyridine group, an azetidine ring, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide typically involves multiple steps. One common method includes the reaction of 6-cyanopyridine with azetidine in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(6-chloropyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
  • N-{[1-(6-bromopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide
  • N-{[1-(6-fluoropyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide

Uniqueness

N-{[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl}-N-methylmethanesulfonamide is unique due to the presence of the cyanopyridine group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[1-(6-cyanopyridin-3-yl)azetidin-3-yl]methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-15(19(2,17)18)7-10-8-16(9-10)12-4-3-11(5-13)14-6-12/h3-4,6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYYDVPTVVSZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=CN=C(C=C2)C#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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